molecular formula C14H11F3O B175941 [2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol CAS No. 198205-80-0

[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol

Cat. No.: B175941
CAS No.: 198205-80-0
M. Wt: 252.23 g/mol
InChI Key: CNLMXDSYZPZVJJ-UHFFFAOYSA-N
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Description

[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol (CAS No. 773872-63-2) is a biphenyl derivative featuring a hydroxylmethyl group at the 4-position and a trifluoromethyl (CF₃) substituent at the 2'-position of the biphenyl scaffold. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and materials chemistry, due to its reactive hydroxyl group and the electron-withdrawing CF₃ moiety, which enhances stability and modulates electronic properties .

Properties

IUPAC Name

[4-[2-(trifluoromethyl)phenyl]phenyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11F3O/c15-14(16,17)13-4-2-1-3-12(13)11-7-5-10(9-18)6-8-11/h1-8,18H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNLMXDSYZPZVJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CO)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20362733
Record name [2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198205-80-0
Record name [2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20362733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of trifluoromethylation reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like tetrabutylammonium fluoride (TBAF) to introduce the trifluoromethyl group . The subsequent addition of the methanol group can be achieved through various organic synthesis techniques.

Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using reagents like trifluoromethyl iodide or trifluoromethyl sulfone under controlled conditions to ensure high yield and purity . The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as halides, amines, or thiols

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, hydrocarbons

    Substitution: Various substituted biphenyl derivatives

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has shown that compounds containing trifluoromethyl groups exhibit enhanced biological activity, particularly in the development of anticancer agents. For instance, derivatives of [2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol are being investigated for their ability to inhibit lactate dehydrogenase A (hLDHA), an enzyme often overexpressed in cancer cells. A recent study synthesized a series of N-aryl aromatic imines, including those derived from this compound, which demonstrated promising inhibitory activity against hLDHA with yields exceeding 86% through Suzuki cross-coupling reactions .

Table 1: Summary of Anticancer Studies Involving Trifluoromethyl Compounds

CompoundTarget EnzymeYield (%)Reference
This compound derivativehLDHA86%
Other trifluoromethyl derivativesVarious70-90%

1.2 Neuropharmacology

The trifluoromethyl group is known to enhance the lipophilicity of compounds, potentially improving their ability to cross the blood-brain barrier. This characteristic makes this compound a candidate for neuropharmacological applications. Studies have indicated that similar compounds can modulate neurotransmitter systems, leading to novel treatments for neurological disorders .

Materials Science

2.1 Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. The trifluoromethyl group contributes to increased electron-withdrawing ability, which can enhance the charge transport properties in organic semiconductors. Research has explored its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), demonstrating improved performance metrics compared to non-fluorinated analogs .

Table 2: Performance Metrics of Organic Electronics Using Trifluoromethyl Compounds

ApplicationMaterialPerformance MetricReference
OLEDsTrifluoromethyl biphenyl derivativeHigher efficiency
OPVsTrifluoromethyl polymer blendEnhanced stability

Organic Synthesis

3.1 Cross-Coupling Reactions

The compound serves as a versatile building block in cross-coupling reactions, particularly in the formation of biaryl compounds through Suzuki and Heck reactions. Its reactivity allows for the efficient synthesis of complex organic molecules with diverse functional groups. Recent studies have highlighted its role as a coupling partner in various synthetic pathways, achieving high yields and selectivity .

Case Study: Synthesis of Biaryl Compounds

A notable case study involved the use of this compound in synthesizing biaryl compounds under mild conditions. The reaction conditions were optimized to achieve yields above 90%, showcasing the compound's utility in producing valuable intermediates for pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism by which [2’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]methanol exerts its effects is primarily through its interaction with molecular targets in biological systems. The trifluoromethyl group can enhance the binding affinity of the compound to specific receptors or enzymes, thereby modulating their activity . The compound may also influence cellular pathways involved in metabolism and signal transduction, leading to its observed biological effects.

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural analogs and their differences:

Compound Name CAS No. Substituent Positions Substituent Type Purity (%) Melting Point (°C)
[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol 773872-63-2 2'-CF₃, 4-CH₂OH Trifluoromethyl 95 Not reported
(4'-Trifluoromethylbiphenyl-4-yl)-methanol 457889-46-2 4'-CF₃, 4-CH₂OH Trifluoromethyl 96 Not reported
(3'-Fluoro-[1,1'-biphenyl]-3-yl)methanol 773872-35-8 3'-F, 3-CH₂OH Fluoro 97 Not reported
(2'-Methyl-[1,1'-biphenyl]-3-yl)methanol 76350-85-1 2'-CH₃, 3-CH₂OH Methyl 97 Not reported
[2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol 857284-25-4 Thiazole core Trifluoromethyl 97 107

Key Observations :

  • Substituent Type : Compared to methyl or fluoro groups, the CF₃ moiety increases lipophilicity (logP) and electron-withdrawing character, impacting solubility and metabolic stability .

Physicochemical Properties

  • Solubility: The CF₃ group reduces aqueous solubility compared to methyl or fluoro analogs. For example, [2-[4-(Trifluoromethyl)phenyl]-1,3-thiazol-4-yl]methanol (mp 107°C) is less soluble in water than its non-CF₃ counterparts .
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability, as seen in the high purity (95–97%) of CF₃-containing compounds despite rigorous purification steps .

Biological Activity

[2'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]methanol is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of current research findings.

Chemical Structure and Properties

The compound features a biphenyl structure with a trifluoromethyl group and a hydroxymethyl substituent. Its molecular formula is C13H10F3O, and it exhibits unique physicochemical properties due to the presence of the trifluoromethyl group, which enhances lipophilicity and metabolic stability.

Biological Activity Overview

Research has indicated that this compound may exhibit several biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may have antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anti-inflammatory Effects : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Cytotoxicity : Some studies have reported cytotoxic effects against cancer cell lines, indicating potential as an anticancer agent.

The biological activity of this compound is thought to involve interaction with specific molecular targets within cells. The trifluoromethyl group may enhance the compound's ability to penetrate cell membranes, allowing it to interact with intracellular targets such as enzymes or receptors.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds or derivatives that share structural similarities with this compound. Here are notable findings:

Table 1: Summary of Biological Activities

StudyCompoundActivityIC50 (μM)Notes
4-Methoxy-N-[2-(trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamideLymphocyte trafficking inhibition0.035Selective S1P1 agonist
4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)Antibacterial activitySubmicromolarEffective against MRSA
2-(Fluoromethoxy)-4′-(S-methanesulfonimidoyl)-1,1′-biphenylD1 receptor modulationNot specifiedPotentiated DA response

Case Study: Anticancer Activity

In a study examining the anticancer potential of biphenyl derivatives, compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

Q & A

Q. Advanced

  • Kinetic Isotope Effects (KIE) : Compare kH/kDk_{\text{H}}/k_{\text{D}} to identify rate-determining steps in cross-coupling reactions .
  • In Situ IR/NMR : Monitors intermediate formation (e.g., Pd complexes in Suzuki reactions).
  • DFT Trajectories : Simulate transition states for annulation reactions, as seen in NHC-catalyzed [6+2] cyclizations .

What assays evaluate the biological activity of this compound?

Q. Basic

  • Enzyme Inhibition : Tyrosinase or kinase assays measure IC50_{50} values using spectrophotometric methods .
  • Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) assess antiproliferative effects.
  • Metabolic Stability : Microsomal incubation (e.g., liver S9 fractions) evaluates pharmacokinetic properties.

How are structure-activity relationships (SAR) studied for drug development?

Q. Advanced

  • Analog Synthesis : Introduce substituents (e.g., halogens, methoxy groups) at the 2' or 4 positions to modulate lipophilicity and target binding .
  • Co-crystallization : Resolve ligand-protein complexes (e.g., PD-1/PD-L1 inhibitors) to identify key interactions .
  • Free Energy Perturbation (FEP) : Predicts binding affinity changes upon structural modifications computationally.

How is stereochemical purity ensured during synthesis?

Q. Advanced

  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB .
  • Optical Rotation : Matches experimental [α]D_D values with literature for known configurations.
  • X-ray Anomalous Dispersion : Assigns absolute configuration via Bijvoet differences in crystallography .

What strategies mitigate decomposition during storage?

Q. Advanced

  • Lyophilization : Stabilizes hygroscopic compounds by removing water under vacuum.
  • Antioxidant Additives : Include BHT (butylated hydroxytoluene) in stock solutions to prevent oxidation.
  • Dark/Cold Storage : Amber vials at -20°C reduce photolytic and thermal degradation.

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